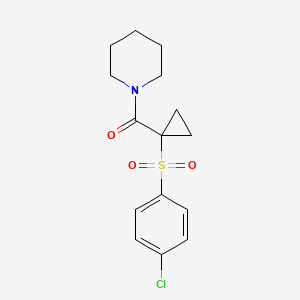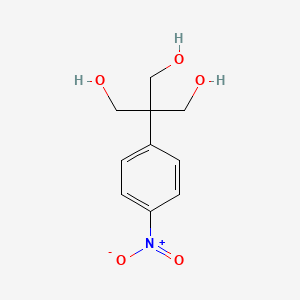
2-(5-Chloropyridin-3-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Chloropyridin-3-yl)propan-2-ol is an organic compound with the molecular formula C8H10ClNO It features a pyridine ring substituted with a chlorine atom at the 5-position and a hydroxyl group attached to a propan-2-ol moiety at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloropyridin-3-yl)propan-2-ol can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. In this method, a boronic acid derivative of 5-chloropyridine is coupled with a suitable alkyl halide under palladium catalysis . The reaction typically requires mild conditions and is tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(5-Chloropyridin-3-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alcohol or amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic medium, potassium permanganate in neutral or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of 2-(5-chloropyridin-3-yl)propan-2-one.
Reduction: Formation of 2-(5-chloropyridin-3-yl)propan-2-amine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
2-(5-Chloropyridin-3-yl)propan-2-ol has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is investigated for its biological activity and potential as a lead compound in drug discovery.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 2-(5-Chloropyridin-3-yl)propan-2-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions and other non-covalent interactions.
類似化合物との比較
Similar Compounds
2-(6-Chloropyridin-3-yl)propan-2-ol: Similar structure with chlorine at the 6-position.
3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol: Contains a fluorine atom in addition to chlorine.
2-(5-Chloropyridin-3-yl)propan-2-amine: The hydroxyl group is replaced with an amine group.
Uniqueness
2-(5-Chloropyridin-3-yl)propan-2-ol is unique due to its specific substitution pattern on the pyridine ring and the presence of a hydroxyl group, which imparts distinct chemical and biological properties
特性
分子式 |
C8H10ClNO |
|---|---|
分子量 |
171.62 g/mol |
IUPAC名 |
2-(5-chloropyridin-3-yl)propan-2-ol |
InChI |
InChI=1S/C8H10ClNO/c1-8(2,11)6-3-7(9)5-10-4-6/h3-5,11H,1-2H3 |
InChIキー |
SBCAXZVWYTZJAE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC(=CN=C1)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Chloro-4-phenyl-6-(6-phenyldibenzo[b,d]furan-4-yl)-1,3,5-triazine](/img/structure/B13116084.png)



![6-Chloro-[2,4'-bipyridin]-3-amine](/img/structure/B13116095.png)






